1,2-Thiazole-5-carbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
89033-31-8 |
|---|---|
Molecular Formula |
C4H5N3OS |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
1,2-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C4H5N3OS/c5-7-4(8)3-1-2-6-9-3/h1-2H,5H2,(H,7,8) |
InChI Key |
RVGMSZPCMWBCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C(=O)NN |
Origin of Product |
United States |
The Thiazole Heterocyclic Core: a Foundation of Significance
The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in chemical synthesis and the biological sciences. nih.govfabad.org.tr Its unique aromatic structure, resulting from the delocalization of pi (π) electrons, imparts a range of reactive properties that make it a versatile building block. nih.gov This aromaticity allows for various chemical modifications, including donor-acceptor interactions and nucleophilic reactions. nih.gov
The thiazole nucleus is a fundamental component of numerous natural products, such as vitamin B1 (thiamine), and is present in a wide array of synthetic compounds with significant therapeutic applications. tandfonline.comresearchgate.net Its derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including:
Antimicrobial and Antifungal: Thiazole-containing compounds have demonstrated efficacy against various pathogenic bacteria and fungi. tandfonline.comkuey.net
Anticancer: Several clinically used anticancer drugs, such as Dabrafenib and Dasatinib (B193332), feature a thiazole moiety. nih.gov Research has shown that thiazole derivatives can inhibit tumor growth and induce cancer cell death. tandfonline.comkuey.netmdpi.com
Anti-inflammatory: Thiazole derivatives have exhibited potent anti-inflammatory effects, making them promising candidates for managing inflammatory conditions. kuey.netjetir.org
Antiviral: Certain thiazole compounds have shown the ability to inhibit viral replication. tandfonline.comkuey.net
Other Therapeutic Areas: The versatility of the thiazole scaffold has led to its exploration in developing agents with anticonvulsant, antidiabetic, and antihypertensive properties. fabad.org.trkuey.net
The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a valuable synthon for creating a diverse range of new chemical entities. nih.govmdpi.com
The Hydrazide Functional Group: a Hub of Reactivity
The hydrazide functional group, characterized by the R-C(=O)NHNH2 structure, is a highly reactive and versatile component in organic synthesis. mdpi.commdpi.com Its nucleophilic nature, stemming from the terminal amino group, allows it to readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazone bonds. thermofisher.com This reactivity is a cornerstone of many synthetic strategies. hygeiajournal.com
Hydrazides serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including:
Oxadiazoles (B1248032) mdpi.com
Thiadiazoles mdpi.com
Pyrazoles mdpi.com
The formation of these heterocyclic systems often involves cyclization or cycloaddition reactions starting from the hydrazide moiety. mdpi.com The synthesis of hydrazides themselves can be achieved through various methods, such as the reaction of esters, acid chlorides, or anhydrides with hydrazine (B178648) hydrate (B1144303). mdpi.comuzh.chrjptonline.org
The inherent biological significance of the hydrazide group is also well-documented. mdpi.com Isoniazid, a primary drug for tuberculosis treatment, is a prominent example of a hydrazide-containing therapeutic agent. bibliotekanauki.pl Derivatives incorporating the hydrazide functional group have been investigated for a multitude of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comhygeiajournal.combibliotekanauki.pl
The Research Landscape of 1,2 Thiazole 5 Carbohydrazide and Its Derivatives
General Synthetic Routes to the this compound Scaffold
The synthesis of the this compound scaffold is a critical process, with several established methods for its creation. These routes are foundational for accessing a wide array of derivatives with potential applications in various chemical fields.
Ester Hydrazinolysis Approaches for this compound Synthesis
A prevalent and direct method for the synthesis of this compound and its derivatives involves the hydrazinolysis of a corresponding thiazole-5-carboxylate ester. mdpi.comfarmaciajournal.com This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as absolute ethanol (B145695). mdpi.comfarmaciajournal.comresearchgate.net The process is generally efficient, affording the desired carbohydrazide in good yields. mdpi.com For instance, the reaction of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate with hydrazine hydrate yields 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide. farmaciajournal.com The formation of the carbohydrazide is confirmed by the appearance of characteristic signals for the NH and NH2 protons in ¹H-NMR spectra. mdpi.comfarmaciajournal.com This method's versatility allows for the preparation of a variety of substituted 1,2-thiazole-5-carbohydrazides by starting with appropriately substituted thiazole esters. mdpi.commdpi.com
A specific example is the synthesis of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, which is achieved by reacting ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate with hydrazine hydrate in absolute ethanol, resulting in an 80% yield. nih.gov Similarly, 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carbohydrazide can be synthesized from its corresponding ethyl ester. mdpi.com
| Starting Ester | Product | Reaction Conditions | Yield | Reference |
| Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Hydrazine hydrate, absolute ethanol, reflux | 74% | farmaciajournal.com |
| Ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate | 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Hydrazine hydrate, absolute ethanol, reflux | 80% | mdpi.comnih.gov |
| Ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate | 4-Methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carbohydrazide | Hydrazine hydrate, absolute ethanol, reflux | 69% | mdpi.com |
Hantzsch Thiazole Synthesis as a Precursor Route to Substituted Thiazole-5-carbohydrazides
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring itself, which can then be further functionalized to yield thiazole-5-carbohydrazides. mdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. bohrium.com For the synthesis of precursors to thiazole-5-carbohydrazides, an α-halocarbonyl compound is reacted with a thioamide. bohrium.com For example, reacting a thioamide with ethyl 2-chloroacetoacetate can yield a thiazole-5-carboxylate ester. farmaciajournal.comnih.gov This ester can subsequently be converted to the desired carbohydrazide via hydrazinolysis as described in the previous section. farmaciajournal.comnih.gov
This two-step approach, combining the Hantzsch synthesis with subsequent hydrazinolysis, provides a reliable pathway to a diverse range of substituted thiazole-5-carbohydrazides. farmaciajournal.comnih.gov The initial Hantzsch reaction allows for the introduction of various substituents onto the thiazole ring, which are then carried through to the final carbohydrazide product. mdpi.com
Deuterated Analog Synthesis for Isotopic Purity Investigations
The synthesis of deuterated analogs of thiazole carbohydrazides is of significant interest for isotopic purity studies and as intermediates in the preparation of deuterated pharmaceutical compounds. google.comgoogle.com A specific example is the synthesis of the methyl-d3 deuterated form of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. google.comgoogle.com The synthesis of these deuterated compounds often requires specialized routes to ensure high isotopic purity, which may not be predictable from the non-deuterated synthetic pathways. google.com
One approach involves a multi-step process starting with the formation of a deuterated Pinner salt from d3-acetonitrile and an alcohol, which is then reacted with ammonia (B1221849) to form deuterated acetamidine. google.com This deuterated intermediate can then be converted to the final deuterated thiadiazole carbohydrazide. google.com Achieving high isotopic purity, often greater than 95%, is a critical aspect of these synthetic methods. google.com
Derivatization Strategies of the Carbohydrazide Moiety
The carbohydrazide functional group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. These derivatization strategies are key to exploring the chemical space around the thiazole carbohydrazide core.
Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Acylhydrazones
The condensation of this compound with various carbonyl compounds, such as aldehydes and ketones, is a widely used method to generate hydrazone and acylhydrazone derivatives. mdpi.commdpi.comrroij.com These reactions are typically carried out by refluxing the carbohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid like sulfuric acid or acetic acid. nih.govmdpi.com
This straightforward reaction leads to the formation of a C=N bond, linking the thiazole core to a new substituent. rroij.com A diverse library of hydrazones can be synthesized by varying the structure of the reacting aldehyde or ketone. mdpi.comnih.gov For instance, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide has been reacted with a series of differently substituted benzaldehydes to produce a range of acylhydrazones in good yields. mdpi.comnih.gov The formation of these hydrazones is confirmed by the disappearance of the NH2 proton signals and the appearance of a new signal for the N=CH proton in ¹H-NMR spectra. mdpi.com
| Thiazole Carbohydrazide | Carbonyl Compound | Product Type | Reaction Conditions | Reference |
| 4-Methyl-2-phenylthiazole-5-carbohydrazide | 3-Acetyl-7-amino-1-aryl- google.commdpi.comresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one | Acylhydrazone | Acetic acid, room temperature, grinding | mdpi.com |
| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted benzaldehydes | Acylhydrazone | Sulfuric acid, ethanol, reflux | mdpi.comnih.gov |
| 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Various aldehydes | Arylmethyliden-hydrazide | Absolute ethanol, reflux | farmaciajournal.com |
| 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl) amino)-4-methylthiazole-5-carbohydrazide | Thiophen-2-carbaldehyde | Hydrazone | Not specified | mdpi.com |
| 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl) amino)-4-methylthiazole-5-carbohydrazide | Furan-2-carbaldehyde | Hydrazone | Not specified | mdpi.com |
Cyclocondensation Reactions Leading to Fused Heterocyclic Systems
The carbohydrazide moiety of this compound is a valuable precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. researchgate.netconicet.gov.ar These reactions involve the reaction of the carbohydrazide with bifunctional reagents, leading to the formation of new rings fused to the thiazole core.
One notable example is the synthesis of 7H- google.commdpi.comresearchgate.nettriazolo[3,4-b] google.commdpi.comresearchgate.netthiadiazines. researchgate.net This can be achieved by first reacting the carbohydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form a 4H-1,2,4-triazole-3-thiol intermediate. researchgate.net This intermediate can then undergo further reaction with α-bromoketones to yield the fused triazolothiadiazine system. researchgate.net
Additionally, reaction of the acid hydrazide with anhydrides like maleic anhydride (B1165640) or phthalic anhydride can lead to ring-opening followed by ring-closure to form dione (B5365651) derivatives such as 1-(4-methyl-2-phenylthiazole-5-carbonyl)-1,2-dihydropyridazine-3,6-dione and 2-(4-methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione, respectively. mdpi.comscienceopen.com These cyclocondensation reactions significantly expand the structural diversity of compounds that can be accessed from this compound.
Reactions with Isothiocyanates: Generation of Thiosemicarbazides
The reaction of this compound with isothiocyanates is a key step in the synthesis of various heterocyclic systems, most notably 1,2,4-triazoles and thiazolidinones. This reaction typically involves the nucleophilic addition of the hydrazide's terminal amino group to the electrophilic carbon of the isothiocyanate. For instance, treating 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide with allyl-isothiocyanate in refluxing ethanol yields N-allyl-2-(4-methyl-2-(pyridin-4-yl)-thiazole-5-carbonyl)-hydrazinecarbothioamide. researchgate.net This transformation is a general method for producing 1,4-disubstituted thiosemicarbazides, which are valuable intermediates in heterocyclic synthesis. tandfonline.com
Table 4: Synthesis of Thiosemicarbazides
| Starting Material | Reagent and Conditions | Product | Reference |
|---|
Other Cyclization Reactions (e.g., Formation of Thiazolidinones, Thiaza-azaspiro-nonanones)
The thiosemicarbazide (B42300) derivatives of this compound can be further cyclized to form other heterocyclic rings such as thiazolidinones. A general method for this involves the treatment of the thiosemicarbazide with compounds like ethyl bromoacetate (B1195939) or α-bromopropionic acid. mdpi.com This reaction leads to the formation of 4-thiazolidinone (B1220212) derivatives.
The synthesis of thiaza-azaspiro-nonanones from this compound is not extensively documented in the reviewed literature. However, a general synthetic strategy for 1-thia-4-azaspiro[4.4]nonan-3-ones involves a one-pot reaction of a hydrazone derivative with thioglycolic acid. researchgate.net This suggests a potential, though unconfirmed, route where a hydrazone derived from this compound could be cyclized with thioglycolic acid to form the corresponding thiaza-azaspiro-nonanone.
Advanced Synthetic Techniques and Green Chemistry Approaches
Mechanochemical Synthesis (Grinding Methods)
Mechanochemical methods, such as grinding, offer an environmentally friendly alternative to traditional solvent-based syntheses. These techniques often lead to shorter reaction times, higher yields, and reduced waste. The synthesis of pyrazole (B372694) derivatives from 4-methyl-2-phenylthiazole-5-carbohydrazide has been successfully achieved using a solvent-drop grinding technique. researchgate.net This method involves grinding the carbohydrazide with an active methylene (B1212753) compound in a mortar with a few drops of a catalyst like acetic acid. researchgate.net This approach highlights a green chemistry strategy for the synthesis of complex molecules derived from this compound. While specifically documented for pyrazoles, the principle of mechanochemical synthesis could potentially be applied to the formation of other heterocyclic systems like oxadiazoles (B1248032) and triazoles from this precursor. organic-chemistry.org
Table 5: Mechanochemical Synthesis of Pyrazoles
| Starting Material | Reagent and Conditions | Product | Reference |
|---|---|---|---|
| 4-Methyl-2-phenylthiazole-5-carbohydrazide | Carbonyl compounds, Acetic acid (catalyst), Grinding | Hydrazone derivatives | researchgate.net |
Catalytic Methodologies for Thiazole-5-carbohydrazide (B1331147) Synthesis
The synthesis of the thiazole-5-carbohydrazide scaffold can be efficiently achieved through various catalytic methodologies. These methods offer advantages in terms of reaction rates, yields, and selectivity. The primary catalytic approaches involve metal-catalyzed cross-coupling reactions and base-catalyzed condensation or cyclization reactions.
Palladium-catalyzed carbonylation is a significant method for constructing the C5-carboalkoxy intermediate, which is then converted to the final carbohydrazide. This approach has been detailed in the synthesis of structurally related heterocyclic carbohydrazides. For instance, the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a compound isomeric to the target thiazole, utilizes a palladium-catalyzed alkoxycarbonylation of a halogenated precursor. google.comgoogle.com In this process, a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, facilitates the introduction of a carbonyl group.
The reaction typically involves carbon monoxide, an alcohol, a base, and the palladium catalyst system. google.com Various palladium sources can be employed, including palladium acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium (B8599230) chloride (Pd(PPh₃)₂Cl₂). google.comgoogle.com The choice of ligand, such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or triphenylphosphine (B44618) (PPh₃), can significantly influence the reaction's efficiency. google.comgoogle.com The subsequent reaction of the resulting ester with hydrazine monohydrate yields the desired carbohydrazide. google.com
Table 1: Palladium-Catalyzed Alkoxycarbonylation for Heterocyclic Ester Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Application |
| Pd(OAc)₂ / Xantphos | Sodium Acetate | Ethanol or Ethanol/MTBE | 63-67 | Synthesis of a 1,2,4-thiadiazole-5-carboxylate intermediate. google.comgoogle.com |
| Pd(PPh₃)₂Cl₂ | Triethylamine (B128534) | Ethanol | Not Specified | Synthesis of a 1,2,4-thiadiazole-5-carboxylate intermediate. google.comgoogle.com |
Base catalysis is also a prevalent strategy in the synthesis and derivatization of thiazole-5-carbohydrazides. Triethylamine is frequently used as a basic catalyst in reactions involving the carbohydrazide moiety. For example, it facilitates the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives with α-halo compounds to synthesize new thiazole derivatives. nih.gov Similarly, the synthesis of other complex thiazole derivatives has been accomplished using triethylamine to promote the desired chemical transformations. iaea.org
In addition to conventional chemical catalysts, biocatalysis has emerged as a green alternative. A modified chitosan-based Schiff's base hydrogel (TCsSB) has been developed and utilized as an efficient and eco-friendly biocatalyst for the synthesis of novel thiazole derivatives. acs.org This approach offers mild reaction conditions and high yields. acs.org
Table 2: Base-Catalyzed Reactions in Thiazole Derivative Synthesis
| Catalyst | Reactants | Reaction Type | Solvent | Reference |
| Triethylamine | 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide and hydrazonoyl chlorides | Cyclization | Dioxane | nih.gov |
| Triethylamine | 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide and α-halo compounds | Condensation/Cyclization | Ethanol | nih.gov |
| Triethylamine | Schiff's base of cyanoacetic acid hydrazide, sulfur, and phenyl isothiocyanate | Thiazole ring formation | Not Specified | iaea.org |
| Acetic Acid | Hydrazide derivatives and aldehydes | Condensation (Schiff base formation) | Not Specified |
These catalytic methodologies underscore the versatility of synthetic approaches towards thiazole-5-carbohydrazides and their derivatives, enabling the construction of a wide array of functionalized heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹H-¹³C COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.
¹H NMR Spectroscopy is used to identify the different types of protons and their neighboring atoms. For the parent hydrazide, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, key signals confirm its structure: a singlet for the methyl group (-CH₃) at δ 2.63 ppm, a broad signal for the amino protons (-NH₂) at δ 4.60 ppm, and a broad singlet for the amide proton (-NH-) at δ 9.65 ppm. mdpi.com Aromatic protons on the phenyl ring appear as doublets at δ 7.87 and δ 8.13 ppm. mdpi.com
Upon condensation with aldehydes to form hydrazone (Schiff base) derivatives, the spectrum changes characteristically. The -NH₂ signal disappears, and a new singlet for the azomethine proton (N=CH) emerges in the δ 8.09-8.49 ppm range. mdpi.comnih.gov The amide -NH- proton signal shifts downfield to the δ 11.84–12.21 ppm region, confirming the formation of the hydrazone linkage. nih.gov For derivatives of 5-chloro-3-methylisothiazole-4-carbohydrazide, the methyl protons appear at δ 2.39-2.47 ppm, and the N=CH and NH protons of the hydrazone moiety are observed at δ 8.08-8.58 ppm and δ 12.07-12.39 ppm, respectively. nih.gov The presence of both E and Z isomers is often detected in DMSO-d₆ solution, resulting in dual sets of signals for each proton. nih.govnih.gov
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives Data derived from studies on various substituted thiazole and isothiazole (B42339) carbohydrazides.
| Compound Type | -CH₃ | -NH₂ | Ar-H | -NH- (hydrazide) | N=CH (hydrazone) | -NH- (hydrazone) | Source |
| Thiazole-carbohydrazide | 2.63 | 4.60 | 7.87-8.13 | 9.65 | - | - | mdpi.com |
| Isothiazole-carbohydrazide | 2.39 | 4.65 | - | 9.69 | - | - | umw.edu.pl |
| Benzylidene Hydrazone | 2.74-2.80 | - | 7.06-8.25 | - | 8.09-8.49 | 11.89-11.98 | nih.gov |
| Substituted Isothiazole Hydrazone | 2.39-2.47 | - | 6.96-8.29 | - | 8.08-8.58 | 12.07-12.39 | nih.gov |
| Imidazo[2,1-b]thiazole (B1210989) Hydrazone | 2.62-2.73 | - | 6.85-8.34 | - | - | 11.11-13.28 | nih.govmdpi.com |
¹³C NMR Spectroscopy complements ¹H NMR by providing data for the carbon skeleton. For 5-chloro-3-methylisothiazole-4-carbohydrazide, the key resonances are the methyl carbon (-CH₃) at δ 18.7 ppm, the isothiazole ring carbons at δ 132.2 (C3), 150.1 (C4), and 160.4 (C5), and the carbonyl carbon (C=O) at δ 165.8 ppm. umw.edu.pl In N'-substituted derivatives, the azomethine carbon (N=CH) resonates around δ 143-148 ppm, while the carbonyl carbon (C=O) appears at δ 157-166 ppm. nih.gov For fused ring systems like 6-methylimidazo[2,1-b]thiazole (B1607133) derivatives, the methyl carbon signal is seen around δ 16-17 ppm, and the heterocyclic ring carbons appear over a range from δ 112 to δ 152 ppm. mdpi.comthieme-connect.com
¹H-¹³C Correlation Spectroscopy (COSY) , including heteronuclear variants like HSQC and HMBC, is employed to definitively assign proton and carbon signals. This two-dimensional NMR technique correlates proton and carbon nuclei that are coupled, confirming the connectivity of the molecular structure. It has been utilized to elucidate the structures of complex derivatives, such as those based on the imidazo[2,1-b]thiazole scaffold, ensuring unambiguous assignment of all ¹H and ¹³C NMR data. thieme-connect.comnih.govthieme-connect.com This method was also used to confirm the structures of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. umw.edu.plnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectra show characteristic absorption bands that confirm their structure.
In the parent hydrazide, key vibrations include N-H stretching of the -NHNH₂ group, typically seen as multiple bands in the 3100-3300 cm⁻¹ range, and a strong C=O (Amide I) stretching band around 1622-1666 cm⁻¹. umw.edu.pl For example, in 5-chloro-3-methylisothiazole-4-carbohydrazide, N-H stretches are observed at 3288 and 3205 cm⁻¹, with the C=O stretch at 1622 cm⁻¹. umw.edu.pl
When the carbohydrazide is converted to a Schiff base (hydrazone), the IR spectrum shows distinct changes. The N-H stretching vibrations of the primary amine disappear, and a new band corresponding to the C=N (azomethine) stretch appears in the region of 1551-1635 cm⁻¹. umw.edu.plresearchgate.net The C=O and the remaining N-H (amide) stretching bands are retained, often with slight shifts. In various hydrazone derivatives, these bands are typically found at 1643–1712 cm⁻¹ (C=O) and 3164–3383 cm⁻¹ (N-H). nih.govmdpi.comturkjps.org
Interactive Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Compound Type | N-H Stretching (Amine/Amide) | C=O Stretching (Amide I) | C=N Stretching (Azomethine) | Source |
| Isothiazole-carbohydrazide | 3288, 3205 | 1622 | - | umw.edu.pl |
| Imidazo[2,1-b]thiazole-carbohydrazide | 3273, 3143 | 1659 | - | thieme-connect.com |
| Isothiazole Hydrazones | 3164-3271 | 1644-1668 | 1551-1594 | nih.govumw.edu.pl |
| Imidazo[2,1-b]thiazole Hydrazones | 3116-3444 | 1670-1710 | - | mdpi.com |
| Thiazole-Thioamide Derivatives | 3331 | 1648 | - | d-nb.info |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods used for this compound derivatives.
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), which confirms the molecular formula. For instance, the molecular ion peak for 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide was observed at m/z 302 [M]⁺, corresponding to the formula C₁₂H₁₀F₃N₃OS. mdpi.com Similarly, its N'-(4-bromobenzylidene) derivative showed a molecular ion peak at m/z 468 [M]⁺, confirming the structure C₁₉H₁₃BrF₃N₃OS. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. For 5-chloro-3-methylisothiazole-4-carbohydrazide, the ESI-MS analysis gave an m/z of 189.9847, which is in excellent agreement with the calculated value for C₅H₆ClN₃OS. umw.edu.pl The fragmentation pattern observed in the mass spectrum can also offer additional structural information. A common fragmentation for N'-benzylidene-thiazole-5-carbohydrazide derivatives involves the cleavage of the amide bond, often leading to a stable thiazole-containing fragment as the base peak. nih.gov
Elemental Analysis (CHN, S)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This fundamental technique is crucial for verifying the purity and empirical formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the calculated values for the proposed chemical formula. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct structural assignment.
This method has been widely applied to confirm the structures of a vast array of thiazole and isothiazole carbohydrazide derivatives. mdpi.comnih.govnih.govnih.govumw.edu.plturkjps.orgd-nb.infosemanticscholar.org
Interactive Table: Elemental Analysis Data for Selected 1,2-Thiazole Derivatives
| Compound Formula | Element | Calculated (%) | Found (%) | Source |
| C₁₂H₁₀F₃N₃OS | C | 47.84 | 47.83 | mdpi.com |
| H | 3.35 | 3.35 | ||
| N | 13.95 | 13.94 | ||
| S | 10.64 | 10.65 | ||
| C₁₉H₁₃BrF₃N₃OS | C | 48.73 | 48.74 | mdpi.com |
| H | 2.80 | 2.80 | ||
| N | 8.97 | 8.98 | ||
| S | 6.85 | 6.86 | ||
| C₁₅H₁₀FN₅O₂S | C | 52.47 | 52.21 | nih.gov |
| H | 2.94 | 2.99 | ||
| N | 20.40 | 20.53 | ||
| C₁₅H₁₀BrN₅O₂S | C | 44.57 | 44.30 | mdpi.com |
| H | 2.49 | 2.36 | ||
| N | 17.33 | 17.37 |
X-ray Crystallography Studies for Solid-State Structure Determination
While spectroscopic methods provide evidence for chemical structure, single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, and reveals intermolecular interactions such as hydrogen bonding.
The structures of several N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives have been unequivocally confirmed by crystallographic examination. umw.edu.plnih.gov Such studies are crucial for distinguishing between possible isomers, for example, the E and Z isomers of hydrazones, and for understanding the preferred conformation of the molecule in the solid state. X-ray analysis of related thiazole and thiadiazole derivatives has been instrumental in verifying the formation of the correct heterocyclic scaffold and establishing the stereochemistry of the final products. nih.govmdpi.com For example, it was used to confirm that inhibitors bind at the putative ubiquinone binding tunnel of human dihydroorotate (B8406146) dehydrogenase, guiding further drug design. nih.gov The crystal structure of related compounds like 5-arylimino-1,3,4-thiadiazoles has confirmed the Z-configuration around the imine double bond and revealed a lack of true aromaticity in the thiadiazole ring, which instead gains stability through extended conjugation. mdpi.com These studies highlight the power of X-ray crystallography to provide unparalleled detail about the three-dimensional nature of these molecules.
Computational Chemistry and Structure Activity Relationship Sar Investigations
Predictive Modeling for Biological Activity Potential and Drug-like Properties
Computational chemistry and predictive modeling are indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents by forecasting their biological activities and pharmacokinetic profiles. For derivatives of 1,2-Thiazole-5-carbohydrazide, these in silico methods are employed to elucidate structure-activity relationships (SAR), predict drug-likeness, and identify promising candidates for further synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazole (B1198619) analogues, QSAR models are developed using molecular descriptors that quantify various physicochemical properties. A multiple linear regression (MLR) procedure can be used to build relationships between these descriptors and the observed biological activity. researchgate.net Key descriptors often include lipophilicity (log P), electronic properties (e.g., dipole moment, polarity), and steric parameters (e.g., molar refractivity, molecular volume). researchgate.net High correlation between the experimental and predicted activity values indicates the reliability and predictive power of the QSAR model. researchgate.net
The assessment of "drug-like" properties is another critical aspect of computational analysis, often guided by established principles like Lipinski's Rule of Five. orientjchem.org This rule outlines specific physicochemical parameter ranges that are common among orally active drugs. By calculating these properties for novel this compound derivatives, researchers can predict their potential for good oral bioavailability. These parameters help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. mdpi.com
| Parameter | Threshold for Good Oral Bioavailability |
|---|---|
| Molecular Weight (MW) | ≤ 500 Daltons |
| Log P (Octanol-Water Partition Coefficient) | ≤ 5 |
| Hydrogen Bond Donors (HBD) | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 |
SAR studies, supported by these computational models, reveal that specific substitutions on the thiazole ring are critical for biological activity. nih.gov For example, in antimicrobial thiazole derivatives, the nature of the substituent at various positions can dramatically influence the Minimum Inhibitory Concentration (MIC). nih.gov Predictive models can help to explain these observations; for instance, an electron-withdrawing group at a particular position might be found to correlate with higher activity, guiding the synthesis of new analogues with improved potency. mdpi.com This integrated approach of synthesis and computational prediction accelerates the development of optimized compounds. mdpi.com
| Compound | R-Group | Log P | Molar Refractivity (MR) | Polarity (Pol) | Predicted Activity |
|---|---|---|---|---|---|
| 1a | -H | 1.2 | 45.3 | 22.1 | Low |
| 1b | -Cl | 1.9 | 50.1 | 23.5 | Moderate |
| 1c | -OCH3 | 1.1 | 49.8 | 24.2 | Moderate |
| 1d | -NO2 | 1.5 | 51.5 | 28.7 | High |
Exploration of Biological Activities: in Vitro and Mechanistic Studies
Antimicrobial Research Focus
Derivatives based on the 1,2-thiazole-5-carbohydrazide scaffold have been extensively investigated for their potential to combat various microbial pathogens. These studies have unveiled promising activity against a range of bacteria and fungi, including drug-resistant strains.
In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
A number of studies have highlighted the efficacy of thiazole (B1198619) derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often influenced by the nature of the substituents on the thiazole ring and the hydrazone side chain.
For instance, a series of novel thiazole derivatives demonstrated notable activity against Staphylococcus aureus and Klebsiella pneumoniae. tandfonline.com One specific derivative, 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole, showed significant antimicrobial action against Staphylococcus aureus. tandfonline.com Another compound, 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole, was potent against Klebsiella pneumoniae. tandfonline.com Further research has identified thiazole Schiff bases with antibacterial effects against strains like Bacillus subtilis, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Some of these compounds exhibited antibacterial effects superior to the standard drug kanamycin (B1662678) B against E. coli. nih.gov
It has been observed that certain thiazole derivatives exhibit selective activity. For example, a study found that novel thiazole derivatives bearing specific substitutions were selectively potent against Gram-positive pathogens, including vancomycin-resistant S. aureus, but showed no activity against the tested Gram-negative bacteria. mdpi.com In contrast, other synthesized thiazole compounds have shown a broad spectrum of activity, with some demonstrating more potent antibacterial activity than standard drugs against certain microorganisms. nih.gov The introduction of different moieties, such as imidazole (B134444), can also influence the antibacterial spectrum and potency. nih.gov
| Compound Class | Bacterial Strains Tested | Key Findings | Reference(s) |
| Thiazole-hydrazone derivatives | Staphylococcus aureus, Klebsiella pneumoniae | Showed significant activity; specific derivatives were potent against either S. aureus or K. pneumoniae. | tandfonline.com |
| Thiazole Schiff bases | Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Some derivatives showed better activity against E. coli than kanamycin B. | nih.gov |
| Thiazole derivatives with 4-ClC6H4 and 4-FC6H4 substitutions | Gram-positive and Gram-negative pathogens | Demonstrated selective and potent bactericidal activity against Gram-positive pathogens, including vancomycin-resistant S. aureus. | mdpi.com |
| Thiazoles with imidazole moieties | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus | Some compounds showed more antibacterial activity than the standard. | nih.gov |
| 2-phenylacetamido-thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | The most active derivative showed favorable MIC values ranging from 1.56 to 6.25 μg/mL. | nih.gov |
In Vitro Antifungal Activity Against Pathogenic Fungal Strains (e.g., Candida spp.)
The antifungal potential of this compound derivatives has been a significant area of investigation. Numerous studies have reported promising activity against a variety of pathogenic fungi, most notably Candida species, which are a common cause of opportunistic infections.
A novel series of fifteen hydrazine-thiazole derivatives were synthesized and tested against six clinically important Candida and Cryptococcus species. bohrium.com Eight of these compounds displayed promising antifungal activity, with some being equally or more active than the commercial drugs fluconazole (B54011) and amphotericin B. bohrium.com Importantly, these active compounds did not show significant toxicity against human embryonic kidney cells, indicating a high degree of selectivity. bohrium.com
Further research into thiazolyl hydrazones has led to the development of derivatives with a broad antifungal spectrum, proving particularly effective against Cryptococcus neoformans and the emerging multidrug-resistant pathogen Candida auris. mdpi.compreprints.org Similarly, other studies have reported on bisthiazole derivatives exhibiting moderate to good anti-Candida activity. nih.gov The presence of two thiazole moieties linked by a hydrazone group was associated with enhanced antifungal effects. nih.gov The antifungal activity of these compounds is often superior to their antibacterial effects, with docking studies suggesting that their mechanism may involve the inhibition of 14a-lanosterol demethylase, a key enzyme in fungal cell membrane biosynthesis. jneonatalsurg.com
| Compound Class | Fungal Strains Tested | Key Findings | Reference(s) |
| Hydrazine-thiazole derivatives | Candida spp., Cryptococcus spp., Paracoccidioides brasiliensis | Eight compounds showed promising activity, some more potent than fluconazole and amphotericin B, with low cytotoxicity. | bohrium.com |
| Thiazolylhydrazone derivative (RW3) | Cryptococcus neoformans, Candida auris, Candida albicans, Pichia kudravzevii | Demonstrated a broad antifungal spectrum, especially effective against C. neoformans and C. auris. | mdpi.compreprints.org |
| Bisthiazolyl hydrazones | Candida albicans | Showed increased antifungal activity associated with the bisthiazole structure. | nih.gov |
| Phenylthiazole derivatives with acylhydrazone moiety | Magnaporthe oryzae, Colletotrichum camelliaet | Exhibited excellent antifungal activities against tested phytopathogenic fungi. | mdpi.com |
| Vanillin derivatives with thiazole and acylhydrazone | Botrytis cinerea, Fusarium solani, Magnaporthe grisea | One compound showed superior protective efficacy against B. cinerea compared to carbendazim. | nih.gov |
Investigational Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Thiazole-containing compounds have been identified as a promising class of molecules in this regard.
New thiazolylhydrazone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov In vitro screening revealed that some of these compounds exhibited significant inhibition, ranging from 92% to 96%, at a concentration of 6.25 µg/ml. nih.gov These compounds also showed no significant cytotoxicity against a normal mouse fibroblast cell line. nih.gov
Further studies on thiadiazole-linked thiazole derivatives also revealed excellent antitubercular activities. kthmcollege.ac.in Specifically, compounds 5g, 5i, and 5l showed marked zones of inhibition against Mycobacterium tuberculosis H37Ra, with compound 5l displaying a MIC value of 7.1285 μg/mL. kthmcollege.ac.in Molecular modeling studies have suggested that these compounds may act by targeting tubercular ThyX, a key enzyme in the thymidylate synthesis pathway. kthmcollege.ac.in Additionally, a library of 1,2,3-triazole incorporated thiazolylcarboxylate derivatives was synthesized, with two compounds, 7h and 8h, displaying excellent antitubercular activity with MIC values of 3.12 and 1.56 µg/mL, respectively. nih.gov
Anticancer and Antiproliferative Studies (Cell Line Based)
In addition to their antimicrobial properties, derivatives of this compound have been a focal point of anticancer research. In vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.
Cytotoxicity Evaluation against Specific Human Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7, HT-29, U251)
Thiazole-based compounds have shown significant antiproliferative activity across a panel of human cancer cell lines. For example, a novel series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were evaluated for their in vitro anticancer activity against HCT-116 (colon cancer), HT-29 (colon cancer), and HepG2 (liver cancer) cell lines. nih.gov Compounds 4c, 4d, and 8c showed potent growth inhibition against HCT-116, with IC50 values of 3.80, 3.65, and 3.16 μM, respectively, which are comparable to or better than the standard drugs harmine (B1663883) and cisplatin. nih.gov These same compounds also showed promising activity against the more resistant HT-29 cell line. nih.gov Against the HepG2 cell line, compounds 4d and 4c were the most active, with IC50 values of 2.31 and 2.94 μM, respectively. nih.gov
Other studies have also reported the cytotoxicity of thiazole derivatives. Two newly synthesized thiazole compounds, CP1 and CP2, were tested against HCT-116, MCF-7 (breast cancer), and HepG2 cell lines. ekb.eg CP1 showed IC50 values of 4.7 µg/ml (HCT-116), 4.8 µg/ml (MCF-7), and 11 µg/ml (HepG2), while CP2 was less potent. ekb.eg Furthermore, a series of novel 2-oxoindolin-3-ylidene thiazole derivatives were assessed for their antiproliferative activity, with cytotoxicity assessments against the HepG2 cell line revealing IC50 values ranging from 3.13 to 30.54 μM. nih.gov
| Compound Class | Cancer Cell Lines | IC50 / Activity | Reference(s) |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HCT-116, HT-29, HepG2 | HCT-116: 3.16 - 3.80 µM; HT-29: 3.47 - 7.24 µM; HepG2: 2.31 - 4.57 µM for most active compounds. | nih.gov |
| Thiazole derivatives (CP1 & CP2) | HCT-116, MCF-7, HepG2 | CP1: 4.7 µg/ml (HCT-116), 4.8 µg/ml (MCF-7), 11 µg/ml (HepG2). | ekb.eg |
| 2-oxoindolin-3-ylidene thiazole derivatives | HepG2 | Ranged from 3.13 to 30.54 µM. | nih.gov |
| Thiazole-hydrazide analogs | A549 (lung), MCF-7 (breast) | Compound 4d was most potent against MCF-7 with an IC50 of 40.18 µM. Compound 4a was most potent against A549. | dergipark.org.tr |
Mechanistic Insights into Cellular Processes and Molecular Targets
Research into the anticancer mechanisms of thiazole derivatives has identified several cellular processes and molecular targets. These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.
The thiazole nucleus is a component of several clinically used anticancer drugs, such as dasatinib (B193332) and dabrafenib, which are known kinase inhibitors. nih.govresearchgate.net This suggests that newly synthesized thiazole derivatives may also exert their effects through kinase inhibition. Indeed, a series of 2-oxoindolin-3-ylidene thiazole derivatives demonstrated strong inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. nih.gov The most potent of these compounds, 4c, had a VEGFR-2 IC50 value of 0.047 μM, which is more potent than the standard drug sunitinib. nih.gov
Mechanistic studies on compound 4c revealed that it induces G0/G1 phase cell cycle arrest and promotes apoptosis. nih.gov This was accompanied by the upregulation of caspase-3 and caspase-9 expression, key executioner and initiator caspases in the apoptotic pathway, respectively. nih.gov In silico studies of other thiazole-hydrazide derivatives also suggest that their anticancer activity may be mediated by the activation of apoptotic mechanisms, potentially through caspase-3 activation. dergipark.org.tr Furthermore, molecular docking studies have indicated that some thiazole derivatives may exert their anticancer effects by binding to the p53 tumor suppressor protein. ekb.eg Other identified molecular targets for thiazole-containing compounds include matrix metalloproteinases, anti-apoptotic BCL2 family proteins, and poly ADP-ribose polymerase (PARP). nih.govmdpi.com
Antioxidant Activity Investigations (e.g., DPPH Radical Scavenging Assay)
The antioxidant potential of thiazole derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. chemrxiv.orgnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.
Several studies have reported the antioxidant activities of newly synthesized thiazole-hydrazone derivatives. nih.gov For instance, a series of hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide was tested, and compounds with monohydroxy, para-fluorine, and 2,4-dichloro substitutions showed notable free-radical scavenging ability. nih.gov Other research on phenolic thiazoles also demonstrated their capacity to scavenge the DPPH radical. nih.gov The antioxidant properties of these compounds are often attributed to the presence of specific functional groups, such as phenolic hydroxyls, which can readily donate a hydrogen atom to free radicals. mdpi.com
Table 4: DPPH Radical Scavenging Activity of Thiazole Derivatives
| Compound Series | Observation |
|---|---|
| Hydrazones of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Monohydroxy, para-fluorine, and 2,4-dichloro derivatives exhibited better free-radical scavenging ability. |
| Phenolic thiazoles | Compounds 5a-b, 7a-b, and 8a-b presented the best capacity to scavenge the DPPH radical. nih.gov |
| Crude protein from Rhodomonas sp. | Showed 74% antioxidant activity at 1 mg/mL. mdpi.com |
Anti-inflammatory Studies (e.g., In Vitro Protein Denaturation Inhibition)
Inflammation is a biological response to harmful stimuli, and protein denaturation is a well-documented cause of inflammation. nih.gov The ability of a compound to inhibit protein denaturation in vitro can be used as a preliminary screen for anti-inflammatory activity. nih.govresearchgate.net This assay often uses bovine serum albumin, which denatures when heated, and the inhibitory effect of the test compound is compared to a standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) sodium. nih.gov
Thiazole-based hydrazide derivatives have been evaluated for their in vitro anti-inflammatory activity using this method. nih.gov One study found that at a concentration of 250 µg/ml, certain thiazole derivatives exhibited significant inhibition of protein denaturation, with percentages reaching up to 86.44%, comparable to the reference drug diclofenac sodium. researchgate.net Another study on a different class of thiazole-based hydrazides also reported that some of the synthesized compounds showed better activity than others in inhibiting protein denaturation. nih.gov These findings suggest that the thiazole scaffold is a promising nucleus for the development of new anti-inflammatory agents. nih.govresearchgate.net
Table 5: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition
| Compound Series | Concentration | % Inhibition | Reference Drug |
|---|---|---|---|
| Thiazole derivatives 3a, 4c, 8c | 250 µg/ml | 83.24%, 86.44%, 85.14% | Diclofenac Sodium |
| Thiazole-based hydrazides 5j, 5k, 5l | 20–100 μg/mL | Showed better activity | Diclofenac Sodium |
Advanced Applications and Non Biological Research Contexts
Coordination Chemistry: Ligand Design and Metal Complex Formation
The field of coordination chemistry extensively utilizes ligands containing nitrogen, sulfur, and oxygen donor atoms to form stable metal complexes. Molecules with hydrazide and thiazole (B1198619) moieties are known to act as versatile ligands. The carbohydrazide (B1668358) group (–CONHNH2) can coordinate to metal ions in several ways, often acting as a bidentate or bridging ligand through the carbonyl oxygen and the terminal amino nitrogen. The 1,2-thiazole ring, also known as isothiazole (B42339), contains both a nitrogen and a sulfur atom, which are potential coordination sites.
In theory, 1,2-Thiazole-5-carbohydrazide could act as a multidentate ligand, coordinating to metal ions through the thiazole nitrogen, the carbonyl oxygen, and the hydrazinyl nitrogen atoms. The specific coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. Research on related thiazole-containing Schiff base ligands has shown their ability to form stable complexes with various transition metals, exhibiting interesting spectral and magnetic properties. However, specific studies detailing the synthesis, structural characterization (e.g., via X-ray crystallography), and properties of metal complexes derived from this compound are not present in the current body of scientific literature.
Table 1: Potential Coordination Sites of this compound
| Potential Donor Atom | Functional Group | Potential Coordination Mode |
|---|---|---|
| Nitrogen (N) | 1,2-Thiazole ring | Monodentate |
| Sulfur (S) | 1,2-Thiazole ring | Monodentate |
| Oxygen (O) | Carbonyl (C=O) | Monodentate |
This table is a theoretical representation of potential coordination sites and has not been experimentally verified for this specific compound in published literature.
Corrosion Inhibition Studies: Adsorption Mechanisms and Protective Properties on Metal Surfaces
Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are often effective corrosion inhibitors for various metals and alloys in acidic or neutral environments. Their inhibitory action is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption can occur through physical (electrostatic) or chemical (coordination bond formation) interactions.
The molecular structure of this compound, featuring a thiazole ring with nitrogen and sulfur atoms and a carbohydrazide group with nitrogen and oxygen atoms, suggests its potential as a corrosion inhibitor. The lone pair of electrons on these heteroatoms and the π-electrons of the thiazole ring could facilitate its adsorption onto metal surfaces. Studies on other thiazole derivatives have demonstrated their effectiveness in mitigating the corrosion of steel and other metals. nih.govelectrochemsci.org These studies often involve electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the inhibition efficiency and elucidate the mechanism of action. The adsorption behavior is typically analyzed using adsorption isotherms such as Langmuir or Temkin.
Despite the promising structural features of this compound for corrosion inhibition, there is a lack of published research that specifically investigates its performance, adsorption mechanism, or protective properties on any metal surface.
Conclusion and Future Research Perspectives
Current Achievements and Identified Research Gaps for 1,2-Thiazole-5-carbohydrazide
This compound has been established as a valuable scaffold in medicinal chemistry, primarily owing to its role as a key intermediate in the synthesis of a wide array of heterocyclic compounds. The carbohydrazide (B1668358) functional group serves as a versatile handle for constructing more complex molecules, particularly through condensation and cyclization reactions. Research has successfully demonstrated its utility in generating derivatives with significant biological potential, including antimicrobial and anticancer activities. The thiazole (B1198619) ring, a common feature in many pharmacologically active agents, combined with the reactive hydrazide moiety, provides a robust platform for developing novel therapeutic candidates. nih.govdntb.gov.ua
Despite these achievements, significant research gaps remain. A primary limitation is the relatively narrow exploration of the substitution patterns on the thiazole ring of this compound itself. Most studies focus on the derivatization of the carbohydrazide group, leaving the potential influence of substituents at the C3 and C4 positions of the thiazole ring largely unexplored. Furthermore, while numerous derivatives have been synthesized and screened for biological activity, there is a lack of in-depth mechanistic studies to elucidate their modes of action at the molecular level. A deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. bohrium.comnih.gov Another underexplored area is the application of this compound in materials science, where its unique electronic and coordination properties could be leveraged.
Emerging Methodologies and Interdisciplinary Approaches in Thiazole Chemistry
The broader field of thiazole chemistry is currently benefiting from the adoption of innovative and sustainable synthetic methodologies. nih.gov Green chemistry principles are increasingly being applied, utilizing techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents and catalysts. nih.govresearchgate.net These methods offer advantages like reduced reaction times, higher yields, and minimized waste generation compared to conventional approaches. nih.govresearchgate.net Multi-component reactions are also gaining prominence as an efficient strategy for the one-pot synthesis of complex thiazole derivatives, enhancing atom economy and simplifying purification processes. researchgate.net
Interdisciplinary approaches are further enriching thiazole research. The integration of computational chemistry, particularly Density Functional Theory (DFT) and molecular docking studies, is becoming instrumental in predicting the electronic properties, reactivity, and biological activity of novel thiazole derivatives. bohrium.comnih.govresearchgate.net This synergy between experimental synthesis and theoretical calculations accelerates the drug discovery process by allowing for the in silico screening of large compound libraries and providing insights into ligand-receptor interactions. researchgate.netmdpi.com Furthermore, collaborations with biochemists and pharmacologists are essential for a thorough evaluation of the therapeutic potential of new compounds, moving beyond preliminary screening to more comprehensive preclinical studies.
Directions for Advanced Derivatization and Functional Exploration in Academic Settings
Future academic research on this compound should focus on systematic derivatization and a broader exploration of its functional applications. A key direction is the synthesis of hybrid molecules where the this compound scaffold is coupled with other known pharmacophores, such as pyrazole (B372694), indole, or quinoline (B57606) moieties. nih.gov This molecular hybridization strategy has proven effective in enhancing the biological activity and modulating the pharmacological profiles of therapeutic agents. nih.gov
There is also considerable potential in exploring the coordination chemistry of this compound and its derivatives. The nitrogen and sulfur atoms of the thiazole ring, along with the carbohydrazide group, can act as effective chelation sites for metal ions. These metal complexes could exhibit unique catalytic, magnetic, or biological properties, opening up applications in areas such as bioinorganic chemistry and materials science. Advanced functional exploration should also include investigating the potential of these derivatives as sensors, corrosion inhibitors, or components of functional polymers, thereby expanding the utility of this versatile chemical entity beyond the realm of medicinal chemistry.
Q & A
Q. What is the comparative utility of this compound vs. 1,3,4-thiadiazole derivatives in drug design?
- Methodological Answer :
- Electronic effects : Thiazole derivatives exhibit higher π-electron density, favoring interactions with aromatic residues in enzyme active sites. Thiadiazoles offer greater metabolic stability due to reduced ring strain .
- Biological screening : Test both scaffolds against identical targets (e.g., Mycobacterium tuberculosis) to rank potency and selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
